N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide
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Overview
Description
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide is a synthetic organic compound characterized by its unique adamantane structure, which is a tricyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide typically involves the following steps:
Starting Material: The synthesis begins with 1-adamantanecarboxylic acid, a commercially available compound.
Alkylation: The carboxylic acid group is first converted to an amide via reaction with an appropriate amine, such as allylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Methylation: The adamantane core is then methylated at the 3, 5, and 7 positions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors, and using automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)
Reduction: Pd/C, lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Epoxides, alcohols
Reduction: Saturated amides
Substitution: N-substituted amides
Scientific Research Applications
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its stable adamantane core.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in antiviral and anticancer research.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigidity and thermal stability.
Mechanism of Action
The mechanism of action of N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity. The allyl and amide groups can participate in hydrogen bonding and hydrophobic interactions, facilitating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxamide: Lacks the allyl and methyl groups, making it less versatile in chemical reactions.
N-allyl-1-adamantanecarboxamide: Similar structure but without the additional methyl groups, which can affect its reactivity and stability.
3,5,7-Trimethyl-1-adamantanecarboxamide: Lacks the allyl group, which can limit its applications in certain synthetic routes.
Uniqueness
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide is unique due to the combination of the adamantane core with allyl and methyl groups, providing a balance of rigidity, reactivity, and stability. This makes it a valuable compound in both synthetic chemistry and applied research.
Properties
IUPAC Name |
3,5,7-trimethyl-N-prop-2-enyladamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-6-18-13(19)17-10-14(2)7-15(3,11-17)9-16(4,8-14)12-17/h5H,1,6-12H2,2-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKROSZKKULVOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCC=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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